molecular formula C14H13N3O2S2 B2549822 N-((4-phenyl-1H-imidazol-2-yl)methyl)thiophene-2-sulfonamide CAS No. 1421514-12-6

N-((4-phenyl-1H-imidazol-2-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2549822
CAS No.: 1421514-12-6
M. Wt: 319.4
InChI Key: ILMXNKPUYRFXTG-UHFFFAOYSA-N
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Description

N-((4-phenyl-1H-imidazol-2-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that features a unique combination of an imidazole ring, a phenyl group, and a thiophene sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-phenyl-1H-imidazol-2-yl)methyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski reaction, which involves the condensation of glyoxal, ammonia, and formaldehyde.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Thiophene Sulfonamide Moiety: The thiophene ring can be synthesized through the Paal-Knorr synthesis, followed by sulfonation to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((4-phenyl-1H-imidazol-2-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the imidazole and thiophene rings.

    Reduction: Reduced forms of the imidazole ring.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

N-((4-phenyl-1H-imidazol-2-yl)methyl)thiophene-2-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and photovoltaic materials.

    Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its imidazole moiety.

Comparison with Similar Compounds

Similar Compounds

  • N-((4-phenyl-1H-imidazol-2-yl)methyl)benzene sulfonamide
  • N-((4-phenyl-1H-imidazol-2-yl)methyl)furan-2-sulfonamide

Uniqueness

N-((4-phenyl-1H-imidazol-2-yl)methyl)thiophene-2-sulfonamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to benzene or furan analogs. This makes it particularly useful in applications requiring specific electronic characteristics, such as in organic electronics.

Properties

IUPAC Name

N-[(5-phenyl-1H-imidazol-2-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S2/c18-21(19,14-7-4-8-20-14)16-10-13-15-9-12(17-13)11-5-2-1-3-6-11/h1-9,16H,10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMXNKPUYRFXTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)CNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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